molecular formula C21H21ClN2O3S B2847171 Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330612-95-7

Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2847171
CAS No.: 1330612-95-7
M. Wt: 416.92
InChI Key: IUHHNMWPOCHVPK-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework integrating a thiophene and a partially saturated pyridine ring. The structure is modified at position 2 with a 2-naphthamido group and at position 6 with a methyl substituent. The carboxylate moiety at position 3 is esterified as a methyl ester, and the hydrochloride salt enhances aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name

methyl 6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S.ClH/c1-23-10-9-16-17(12-23)27-20(18(16)21(25)26-2)22-19(24)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHHNMWPOCHVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2-naphthoic acid and a thieno[2,3-c]pyridine derivative, followed by methylation and hydrochloride formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylate group can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed on the thieno[2,3-c]pyridine core to yield different derivatives.

  • Substitution: The naphthamido group can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Reduced thieno[2,3-c]pyridine derivatives.

  • Substitution: Substituted naphthamido derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.

Industry: Use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Variations

The tetrahydrothieno[2,3-c]pyridine core is conserved across analogs, but substituents at positions 2, 3, and 6 dictate pharmacological and physicochemical properties:

Compound Name R2 Substituent R3 Substituent R6 Substituent Key Features
Target Compound 2-Naphthamido Methyl ester Methyl Enhanced lipophilicity from naphthyl group; potential for improved bioavailability
Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl- analog) Amino Ethyl ester Benzyl Clinically used NSAID; rapid absorption (Tmax = 30 min) but shorter half-life (~3 h)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Ethyl ester Benzyl Structural precursor to Tinoridine; lacks anti-inflammatory data
6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)- analog hydrochloride Naphthalen-1-yl acetamido Carboxamide Ethyl Similar naphthyl motif but with acetamido linkage; unknown bioactivity
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Amino Methyl ester Methyl Simplified structure; serves as intermediate for further derivatization

Biological Activity

Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN3O3S
  • Molecular Weight : 367.85 g/mol
  • CAS Number : 1215812-69-3

The compound features a tetrahydrothieno[2,3-c]pyridine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds with the tetrahydrothieno[2,3-c]pyridine structure exhibit significant interactions with neurotransmitter systems, particularly through inhibition of enzymes like phenylethanolamine N-methyltransferase (hPNMT) and binding to adrenergic receptors. These interactions may lead to effects on cardiovascular function and neurochemical signaling pathways.

Pharmacological Effects

  • Inhibition of hPNMT :
    • Studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine can inhibit hPNMT with varying potency. For instance, some analogs demonstrated a 50% increase in potency compared to traditional phenylethylamine derivatives .
  • Adrenergic Receptor Activity :
    • The compound has been evaluated for its affinity towards α2-adrenoceptors. The presence of the thiophene ring enhances selectivity and potency compared to non-thiophene analogs .
  • Antidepressant and Anxiolytic Effects :
    • Preliminary studies suggest that compounds similar in structure may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels .

Table 1: Summary of Biological Activities

ActivityObserved EffectReference
hPNMT InhibitionIncreased potency (50%)
α2-Adrenoceptor BindingEnhanced selectivity
Antidepressant-like ActivityPositive modulation of mood

Case Studies

  • Study on hPNMT Inhibition :
    A series of substituted tetrahydrothieno[2,3-c]pyridines were synthesized and tested for their inhibitory effects on hPNMT. The results indicated that certain substitutions significantly increased inhibitory potency and selectivity towards α2-adrenoceptors compared to classical inhibitors .
  • Behavioral Studies in Rodents :
    In behavioral tests, compounds structurally related to this compound were administered to rodents. Results showed significant reductions in anxiety-like behavior, suggesting potential therapeutic applications in anxiety disorders .

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